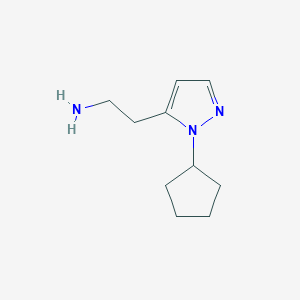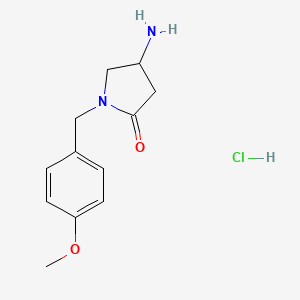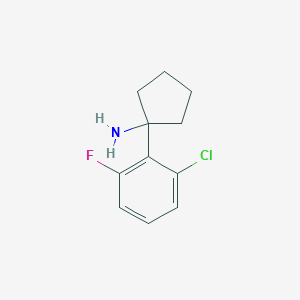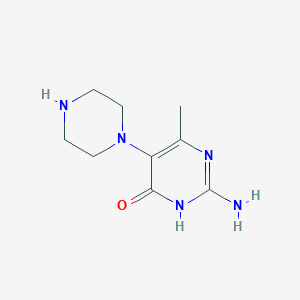
2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl group and the ethanamine side chain. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazole derivatives, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(2-cyclopentylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H17N3/c11-7-5-10-6-8-12-13(10)9-3-1-2-4-9/h6,8-9H,1-5,7,11H2 |
Clave InChI |
ROFMUMZFRBCRNK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=CC=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11730198.png)

![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11730212.png)

![1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B11730221.png)



![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11730244.png)

![(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate](/img/structure/B11730261.png)
![(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B11730263.png)
![(3-methoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730266.png)

